
ENMD-2076
Overview
Description
ENMD-981693 is a novel, orally-active molecule that was discovered through a screening effort directed towards Aurora kinases, a family of serine/threonine kinases essential for mitotic progression. It is selective for the Aurora A isoform and has shown significant activity against a broad range of tyrosine kinase targets, making it a promising candidate for oncology therapies .
Preparation Methods
The synthesis of ENMD-981693 involves the preparation of a vinyl-pyrimidine free base. The compound is synthesized through a series of reactions, including the formation of a pyrimidine ring and subsequent functionalization to introduce the necessary substituents. The industrial production methods involve optimizing these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
ENMD-981693 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Substitution reactions are common, where specific substituents on the pyrimidine ring can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ENMD-981693 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study kinase inhibition and the role of Aurora kinases in cell division.
Biology: The compound is used to investigate the mechanisms of cell cycle regulation and apoptosis.
Medicine: ENMD-981693 has shown significant antitumor activity in preclinical models, making it a potential candidate for cancer therapy. .
Mechanism of Action
ENMD-981693 exerts its effects by inhibiting multiple kinase targets, including Aurora A, Flt3, CSF1R, Lck, JAK2, and c-Kit. The inhibition of these kinases disrupts critical signaling pathways involved in cell division, angiogenesis, and tumor growth. The compound induces G2/M cell cycle arrest followed by apoptosis, without causing endo-reduplication, which is a common issue with other Aurora B inhibitors .
Comparison with Similar Compounds
ENMD-981693 is unique in its selectivity for the Aurora A isoform and its broad spectrum of activity against multiple tyrosine kinase targets. Similar compounds include:
Imatinib: A kinase inhibitor used for chronic myelogenous leukemia, but with a different spectrum of activity.
MK-0457 (VX-680): An Aurora kinase inhibitor that also targets Aurora B, leading to endo-reduplication.
AZD1152: Another Aurora kinase inhibitor with a different selectivity profile.
ENMD-981693 stands out due to its ability to inhibit a wide range of kinases and its potent antitumor activity in preclinical models .
Biological Activity
ENMD-2076 is a novel orally active small molecule that functions primarily as an inhibitor of Aurora A kinase and various angiogenic pathways. This compound has garnered attention for its potential therapeutic applications in treating various malignancies, including solid tumors and hematologic cancers. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound's mechanism of action involves several critical pathways associated with tumor growth and survival:
- Aurora A Kinase Inhibition : this compound selectively inhibits Aurora A kinase, which plays a vital role in mitosis. This inhibition disrupts cell division, leading to apoptosis in cancer cells.
- Angiogenesis Inhibition : The compound also targets angiogenic kinases such as VEGFRs (Vascular Endothelial Growth Factor Receptors) and FGFRs (Fibroblast Growth Factor Receptors), hindering the formation of new blood vessels essential for tumor growth .
In Vitro Studies
This compound has demonstrated potent anti-tumor activity across various cancer cell lines:
- IC50 Values : The compound exhibited IC50 values ranging from 0.025 to 0.7 μmol/L against a wide range of human solid tumors and hematologic cancer cell lines .
In Vivo Studies
In animal models, this compound has shown promising results:
- Tumor Regression : In xenograft models derived from breast, colon, melanoma, leukemia, and multiple myeloma cell lines, this compound induced regression or complete inhibition of tumor growth at well-tolerated doses .
- Pharmacodynamics : Single doses of this compound resulted in sustained inhibition of Flt3 activation and angiogenic tyrosine kinases like VEGFR2/KDR and FGFR1/2 .
Phase I Trials
Initial clinical trials focused on determining the maximum tolerated dose (MTD) and pharmacokinetic profiles. Results indicated biologic activity in patients with refractory advanced solid malignancies .
Phase II Trials
Several Phase II trials have been conducted to evaluate the efficacy of this compound in specific cancer types:
- Triple-Negative Breast Cancer (TNBC) :
- Soft Tissue Sarcoma :
- Other Malignancies :
Case Studies
Several case studies highlight the efficacy and safety profile of this compound:
- Patient Response : In one trial involving patients with metastatic TNBC, two patients achieved partial responses lasting over six months, while a significant percentage maintained stable disease .
Summary Table of Key Findings
Study Type | Cancer Type | Objective Response Rate | Notable Findings |
---|---|---|---|
Phase I | Various Solid Tumors | N/A | Established MTD; pharmacokinetic profiles studied |
Phase II | Triple-Negative Breast | 16.7% | Correlation between p53/p73 levels and sensitivity |
Phase II | Soft Tissue Sarcoma | N/A | Identified mutations linked to treatment benefit |
Preclinical Studies | Various Tumor Models | N/A | Induced apoptosis; inhibited angiogenesis |
Q & A
Q. Basic: What are the primary kinase targets of ENMD-2076, and how should researchers prioritize these in experimental design?
Answer: this compound is a multi-target kinase inhibitor with primary activity against Aurora A (IC₅₀ = 1.86 nM), Flt3 (IC₅₀ = 14 nM), VEGFR2/KDR (IC₅₀ = 7 nM), and FGFR1/2 (IC₅₀ = 92.7/70.8 nM) . Researchers should prioritize target validation using kinase profiling assays (e.g., recombinant kinase assays) to confirm inhibitor specificity. For example, biochemical assays in HUVEC proliferation studies revealed this compound's antiangiogenic effects via VEGFR2 inhibition, while leukemia cell line assays highlighted Flt3 suppression . Experimental design should account for cross-reactivity with secondary targets (e.g., SRC, PDGFRα) by including orthogonal assays (e.g., phospho-specific flow cytometry or Western blotting) to verify pathway modulation .
Q. Basic: How should in vitro assays be designed to evaluate this compound’s antiproliferative effects across diverse cancer models?
Answer:
- Cell Line Selection: Use a panel of adherent (e.g., HCT116 colorectal cancer) and suspension (e.g., MV4-11 leukemia) cell lines to capture tissue-specific responses. This compound exhibits IC₅₀ values ranging from 0.025 μM (sensitive MV4-11) to 0.53 μM (resistant lines) .
- Proliferation Assays:
- Dose Optimization: Include a range of concentrations (e.g., 0.1–5 μM) to calculate IC₅₀/IC₁₀ values, particularly for radiosensitization studies .
Q. Advanced: How can researchers resolve contradictions in Aurora A vs. Aurora B selectivity data for this compound?
Answer: Discrepancies arise from this compound’s reported 25-fold selectivity for Aurora A (IC₅₀ = 1.86 nM) over Aurora B (IC₅₀ = 350 nM) , yet some studies note G2/M arrest indicative of Aurora B inhibition . To clarify:
- Use isoform-specific knockdown models (e.g., siRNA) to isolate Aurora A/B contributions.
- Compare this compound’s effects to selective Aurora B inhibitors (e.g., barasertib) in cell cycle assays.
- Validate via phospho-histone H3 (Ser10) staining, a marker of Aurora B activity .
Q. Advanced: How should researchers address variable efficacy of this compound in patient-derived xenograft (PDX) models?
Answer: In CRC PDX models, this compound showed tumor growth inhibition (TGII) ranging from <20% (sensitive) to resistant subsets, independent of KRAS/BRAF mutations . Methodological recommendations:
- Molecular Profiling: Perform RNA-Seq/GSEA on sensitive vs. resistant models to identify enriched pathways (e.g., mTOR signaling in resistance) .
- Pharmacodynamic Markers: Assess p53/p21 stabilization post-treatment, as this compound induces cell cycle arrest even in p53-mutant models .
- Combination Strategies: Test this compound with immune checkpoint inhibitors, as preclinical data show synergy in CRC models .
Q. Advanced: What methodologies optimize this compound combination therapies, such as with cisplatin or radiation?
Answer:
- Radiosensitization:
- Pre-treat cells with this compound (IC₁₀/IC₅₀) for 48 hours before irradiation (3–6 Gy). Use clonogenic assays to quantify survival fractions and caspase-3 activation to confirm apoptosis .
- Chemotherapy Synergy:
- In ovarian clear cell carcinoma (OCCC), this compound enhances cisplatin-induced G2/M arrest. Use sequential dosing (this compound → cisplatin) and monitor via flow cytometry and Annexin V staining .
- Validate synergy using Chou-Talalay combination indices .
Q. Advanced: What mechanisms underlie acquired resistance to this compound, and how can they be mitigated?
Answer: Resistance in TNBC PDX models correlates with mTOR pathway activation (PIK3R1, RPTOR upregulation) . Strategies include:
- Biomarker-Driven Therapy: Stratify patients by ARID1A (OCCC) or PTPRB (sarcoma) mutations, linked to this compound sensitivity .
- Dual Pathway Inhibition: Combine with mTOR inhibitors (e.g., everolimus) to bypass resistance .
- Longitudinal Biopsies: Monitor phospho-Aurora A and VEGFR2 levels in serial tumor samples during clinical trials .
Q. Basic: What experimental approaches assess this compound’s antiangiogenic effects in preclinical models?
Answer:
- In Vitro: Serum-starve HUVECs, treat with this compound (0.1–1 μM), and stimulate with VEGF/bFGF. Quantify proliferation via Alamar Blue over 72 hours .
- In Vivo: Use matrigel plug assays or orthotopic tumor models to measure microvessel density (CD31 staining) and hypoxia markers (HIF-1α) post-treatment .
Q. Advanced: How does p53 status influence this compound response, and how should this inform trial design?
Answer: this compound stabilizes p53 and induces p21 in both wild-type (HCT116) and mutant (GEO) CRC lines, suggesting p53-independent effects . However, p53 wild-type models show prolonged apoptosis. Recommendations:
- Stratification: Include p53 status (IHC/sequencing) as a covariate in clinical trials.
- Mechanistic Studies: Use isogenic p53-knockout cell lines to isolate p53’s role in this compound-induced senescence .
Properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7/c1-16-14-20(26-25-16)23-19-15-21(28-12-10-27(2)11-13-28)24-18(22-19)9-8-17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3,(H2,22,23,24,25,26)/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQYVHBZHAISJM-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)/C=C/C3=CC=CC=C3)N4CCN(CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239430 | |
Record name | ENMD-2076 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934353-76-1 | |
Record name | ENMD-2076 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934353761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ENMD-2076 free base | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16891 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ENMD-2076 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENMD-981693 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6U9WP10T7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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